1-(Furan-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea is a complex organic compound featuring multiple heterocyclic rings, including furan, tetrahydrofuran, and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan and thiophene derivatives. These intermediates are then reacted with tetrahydrofuran derivatives under controlled conditions. Common reagents include strong bases and coupling agents to facilitate the formation of the urea linkage.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
1-(Furan-2-ylmethyl)urea: Similar structure but lacks the tetrahydrofuran and thiophene components.
1-(Thiophen-3-ylmethyl)urea: Similar structure but lacks the furan and tetrahydrofuran components.
1-(Tetrahydrofuran-2-yl)methyl)urea: Similar structure but lacks the furan and thiophene components.
Uniqueness: The presence of all three heterocyclic rings in 1-(Furan-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea makes it unique compared to its simpler analogs. This complexity can lead to enhanced biological activity and broader applicability in various fields.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique structure and diverse applications make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(oxolan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-16(17-9-14-3-1-6-20-14)18(10-13-5-8-22-12-13)11-15-4-2-7-21-15/h2,4-5,7-8,12,14H,1,3,6,9-11H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJXWRIASAFLKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.